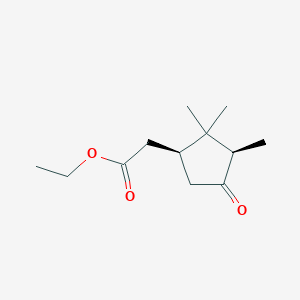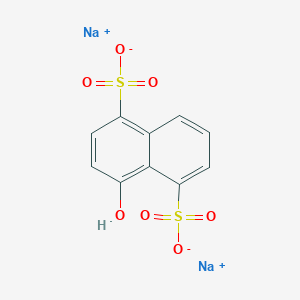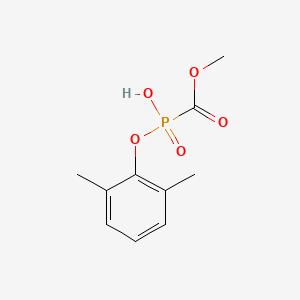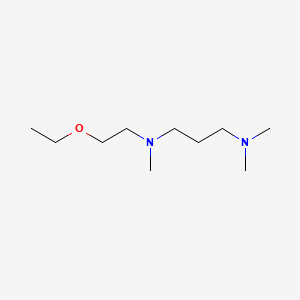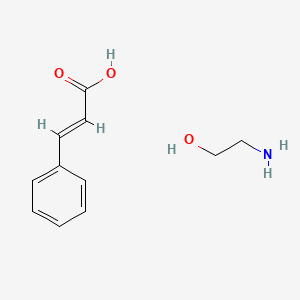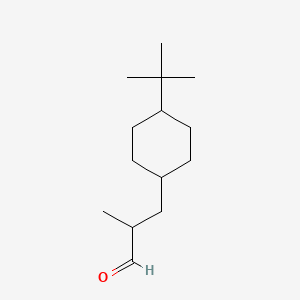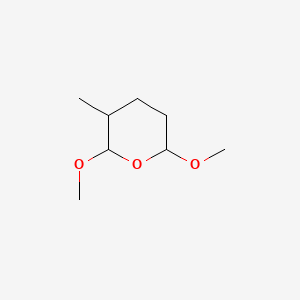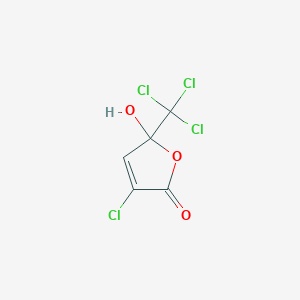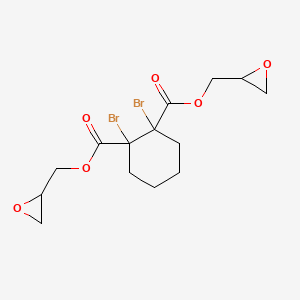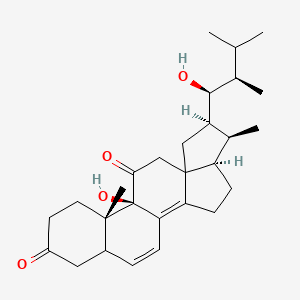
Emesterone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emesterone B is a unique compound classified as an 18, 22-cyclosterol. It was isolated from the culture filtrate of the fungus Emericella heterothallica. The structure of this compound is identified as 3, 11-dioxo-18, 22-cycloergosta-4, 6, 8 (14)-triene-9β, 23S-diol . This compound has shown antifungal activity, although it is slightly weaker than that of Mer-NF8054X .
Vorbereitungsmethoden
Emesterone B is typically isolated from the culture filtrate of Emericella heterothallica. The isolation process involves culturing the fungus and then extracting the compound using various chromatographic techniques . The structure of this compound was established through spectroscopic and chemical investigations
Analyse Chemischer Reaktionen
Emesterone B undergoes several types of chemical reactions, including oxidation and reduction. The compound’s structure, featuring multiple double bonds and hydroxyl groups, makes it reactive under various conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Emesterone B has been studied for its antifungal properties, particularly against Aspergillus fumigatus . Its unique structure and biological activity make it a subject of interest in the fields of chemistry and biology. In medicine, this compound’s potential antifungal activity could be explored further for therapeutic applications. Additionally, its structure could inspire the synthesis of new compounds with similar or enhanced biological activities .
Wirkmechanismus
The mechanism of action of Emesterone B involves its interaction with fungal cell membranes. The compound’s structure allows it to integrate into the membrane, disrupting its integrity and leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound affects the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane stability .
Vergleich Mit ähnlichen Verbindungen
Emesterone B is similar to other 18, 22-cyclosterols, such as Emesterone A and Mer-NF8054X . These compounds share a similar core structure but differ in their specific functional groups and biological activities. This compound’s unique structural features, such as the presence of multiple double bonds and hydroxyl groups, distinguish it from its analogs.
Eigenschaften
CAS-Nummer |
209673-38-1 |
|---|---|
Molekularformel |
C28H40O4 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
(5R,6S,7R,12R,13S)-12-hydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione |
InChI |
InChI=1S/C28H40O4/c1-15(2)16(3)25(31)20-13-27-14-24(30)28(32)23(22(27)9-8-21(27)17(20)4)7-6-18-12-19(29)10-11-26(18,28)5/h6-7,15-18,20-21,25,31-32H,8-14H2,1-5H3/t16-,17-,18?,20-,21-,25+,26+,27?,28-/m1/s1 |
InChI-Schlüssel |
FHVPLUBHHVAIQD-DDCZUTDHSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2CCC3=C4C=CC5CC(=O)CC[C@@]5([C@@]4(C(=O)CC23C[C@H]1[C@H]([C@H](C)C(C)C)O)O)C |
Kanonische SMILES |
CC1C2CCC3=C4C=CC5CC(=O)CCC5(C4(C(=O)CC23CC1C(C(C)C(C)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


